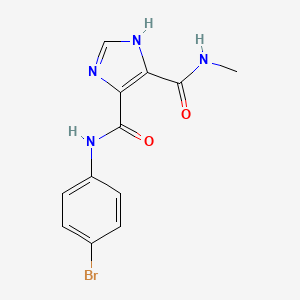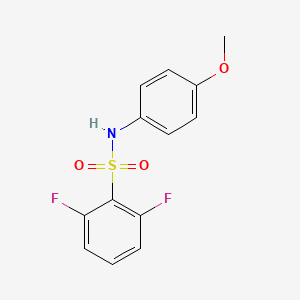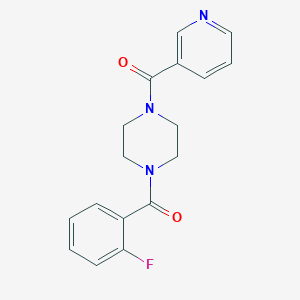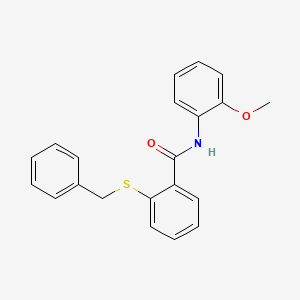
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide, also known as BMD-152 or BRD-4760, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the imidazole family of drugs and has been shown to have promising effects in the treatment of various diseases.
Mechanism of Action
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide exerts its effects by inhibiting the activity of a specific enzyme called inosine monophosphate dehydrogenase (IMPDH). This enzyme is involved in the synthesis of guanine nucleotides, which are essential for DNA replication and cell division. By inhibiting IMPDH, N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have several biochemical and physiological effects in various cell types. Studies have shown that N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of various signaling pathways involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in lab experiments is its specificity and potency. N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to selectively target IMPDH and has a high affinity for the enzyme. However, one of the limitations of using N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. One area of interest is the development of more potent and selective inhibitors of IMPDH. Another area of interest is the investigation of the potential therapeutic applications of N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in other diseases such as viral infections and autoimmune disorders. Additionally, the development of novel drug delivery systems for N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide could enhance its efficacy and reduce its toxicity in vivo.
Synthesis Methods
The synthesis of N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the reaction of 4-bromobenzylamine with N-methylimidazole-4,5-dicarboxylic acid anhydride in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth.
properties
IUPAC Name |
4-N-(4-bromophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHUQIWNWCARIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)



![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)

![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)

![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)